1,3-Benzoxazol-5-amine
CAS No.: 63837-12-7
Cat. No.: VC1986213
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63837-12-7 |
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Molecular Formula | C7H6N2O |
Molecular Weight | 134.14 g/mol |
IUPAC Name | 1,3-benzoxazol-5-amine |
Standard InChI | InChI=1S/C7H6N2O/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H,8H2 |
Standard InChI Key | IAWQUHCVFXQBMC-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1N)N=CO2 |
Canonical SMILES | C1=CC2=C(C=C1N)N=CO2 |
Introduction
Chemical Properties and Structure
Physical Properties
1,3-Benzoxazol-5-amine is typically obtained as an off-white to brown crystalline powder with the following key physical properties:
The compound is relatively stable but can be sensitive to air, necessitating storage under inert gas (nitrogen or argon) at 2-8°C for optimal preservation .
Structural Characteristics
1,3-Benzoxazol-5-amine features a benzoxazole core structure with an amino group (-NH₂) at the 5-position. The structural characteristics include:
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A fused ring system comprising a six-membered benzene ring and a five-membered oxazole ring
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An amino group (-NH₂) at position 5 of the benzene ring portion
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A nitrogen atom at position 3 and an oxygen atom at position 1, forming part of the oxazole ring
The compound can be represented by the following identifiers:
Identifier | Value | Source |
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IUPAC Name | 1,3-benzoxazol-5-amine | |
InChI | InChI=1S/C7H6N2O/c8-5-1-2-7-6(3-5)9-4-10-7 | |
InChI Key | IAWQUHCVFXQBMC-UHFFFAOYSA-N | |
SMILES | C1=CC2=C(C=C1N)N=CO2 |
The amino group at position 5 significantly influences the compound's reactivity, making it highly nucleophilic and capable of participating in various chemical transformations, including acylation, sulfonation, and Schiff base formation .
Synthesis Methods
The synthesis of 1,3-Benzoxazol-5-amine and related benzoxazole derivatives can be achieved through several methods, with most approaches using substituted aminophenols as key starting materials.
Classical Synthetic Routes
Several synthetic pathways for benzoxazole derivatives have been documented, which can be adapted for the synthesis of 1,3-Benzoxazol-5-amine:
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Cyclization of o-aminophenols: One of the most common methods involves the condensation of appropriately substituted o-aminophenols with carboxylic acid derivatives or their equivalents .
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Cyanogen bromide method: Reaction of 4-substituted-2-aminophenol with cyanogen bromide (CNBr) can yield 2-aminobenzoxazole derivatives, which can be further modified to obtain 1,3-Benzoxazol-5-amine .
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Polyphosphoric acid (PPA) method: Reaction of 2,4-diaminophenol with appropriate carboxylic acids in the presence of polyphosphoric acid as a cyclizing agent can lead to the formation of benzoxazole derivatives with amino substituents .
Modern Synthetic Approaches
Recent advances in synthetic methodologies have led to more efficient and environmentally friendly approaches:
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Catalyst-mediated synthesis: Various catalysts, including copper-based catalysts, palladium catalysts, and Brønsted acids, have been employed to facilitate the synthesis of benzoxazole derivatives under milder conditions .
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Green chemistry approaches: Several green chemistry methodologies have been developed for benzoxazole synthesis, including:
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One-pot synthesis: The compound can be synthesized via one-pot reactions involving o-aminophenols and various reagents under mild conditions and solvent-free protocols, offering advantages of simplicity and environmental friendliness .
A typical synthetic route for 1,3-Benzoxazol-5-amine might involve the reaction of appropriately substituted diaminophenol with suitable reagents under controlled conditions, followed by purification steps such as column chromatography or recrystallization using ethanol/water mixtures .
Biological Activities
1,3-Benzoxazol-5-amine and related benzoxazole derivatives exhibit diverse biological activities, making them significant in medicinal chemistry research.
Antimicrobial Properties
Benzoxazole derivatives, including those with amino substituents at various positions, have demonstrated significant antimicrobial activities against a range of pathogens:
Activity | Target Organisms | Mechanism | Observation | Source |
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Antibacterial | Escherichia coli, Bacillus subtilis | Inhibition of bacterial enzymes, disruption of cell membrane integrity | MICs ranging from 20-100 μg/mL | |
Antifungal | Aspergillus niger | Disruption of fungal cell membrane | Activity observed at concentrations of 15-30 μM |
The antibacterial efficacy of benzoxazole derivatives has been attributed to their ability to disrupt bacterial cell wall synthesis, as evidenced in studies with E. coli.
Anticancer Properties
Studies have revealed that benzoxazole derivatives can exert cytotoxic effects against various cancer cell lines:
Cancer Cell Line | IC₅₀ Range (μM) | Mechanism | Source |
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MCF-7 (Breast cancer) | 10-50 | Induction of apoptosis, cell cycle arrest | |
A549 (Lung cancer) | 10-50 | Similar mechanisms as observed in breast cancer cells | |
HepG2 (Liver cancer) | 10-50 | Similar mechanisms as observed in breast cancer cells |
A notable characteristic of these compounds is their selective cytotoxicity against cancer cells compared to normal cells, suggesting potential therapeutic applications.
Other Biological Activities
In addition to antimicrobial and anticancer properties, benzoxazole derivatives have shown:
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Anti-influenza activity: Novel 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles have demonstrated activity against influenza A and B viruses.
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Immunomodulatory effects: Some derivatives have shown the ability to modulate immune responses, potentially useful for treating inflammatory conditions.
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Central nervous system activities: Certain benzoxazole compounds have exhibited neuroprotective properties and potential applications in treating neurological disorders.
Applications
Pharmaceutical Applications
The pharmaceutical applications of 1,3-Benzoxazol-5-amine and its derivatives stem from their diverse biological activities:
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Antimicrobial agents: Development of novel antibiotics to address the growing concern of antimicrobial resistance.
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Anticancer therapeutics: Design of selective cytotoxic agents targeting specific cancer cell types while minimizing effects on healthy cells.
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Antiviral compounds: Creation of agents active against influenza and potentially other viral infections.
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Intermediates in drug synthesis: Serving as building blocks for more complex pharmaceutical compounds targeting various diseases.
Research Applications
In scientific research, 1,3-Benzoxazol-5-amine finds applications in:
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Fluorescent probes: The compound and its derivatives are utilized as fluorescent dyes in biological imaging, enabling visualization of cellular processes with high precision.
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Analytical methods: Used in developing methods for detecting specific metal ions, aiding environmental monitoring and quality control in manufacturing.
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Protein interaction studies: Employed to investigate protein interactions and cellular signaling pathways, contributing to advancements in biochemistry and molecular biology.
Industrial Applications
The industrial utility of 1,3-Benzoxazol-5-amine extends to:
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Material science: Incorporation into polymers to enhance their optical properties, making it valuable in producing advanced materials for electronics.
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Dye industry: Utilized in the development of specialized dyes due to its fluorescent properties.
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Chemical synthesis: Serving as a versatile building block for the synthesis of various specialty chemicals with specific properties.
Derivatives and Related Compounds
Several derivatives and related compounds of 1,3-Benzoxazol-5-amine have been synthesized and studied for their unique properties and applications:
Notable Derivatives
Structural Analogs
Structurally related compounds include:
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1,3-Benzoxazol-6-amine: Positional isomer with the amino group at position 6 instead of position 5, displaying different biological activities and physical properties .
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7-Fluoro-1,3-benzoxazol-5-amine: A fluorinated derivative with modified electronic properties and potentially enhanced metabolic stability .
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2-(3-aminophenyl)-1,3-benzoxazol-5-amine: A dual-amino derivative with distinct physicochemical and biological profiles .
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